![molecular formula C15H24 B14336906 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene CAS No. 106209-15-8](/img/structure/B14336906.png)
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene is a sesquiterpene compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene involves several steps, starting from simpler organic compounds. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that allow for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.
Wirkmechanismus
The mechanism of action of 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Viridiflorene: Another sesquiterpene with a similar tricyclic structure.
Ledene: A compound with comparable chemical properties and applications.
Spathulenol: Known for its presence in essential oils and similar biological activities.
Uniqueness
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene stands out due to its unique combination of structural features and potential applications. Its specific tricyclic structure and functional groups make it a valuable compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
106209-15-8 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1,1,7-trimethyl-6-methylidene-2,3,4,4a,5,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-8-11-6-5-7-12-14(15(12,3)4)13(11)10(9)2/h10-14H,1,5-8H2,2-4H3 |
InChI-Schlüssel |
RJXXTOFIDFLPCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C(CCCC3C2C3(C)C)CC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


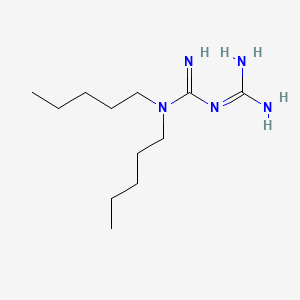

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
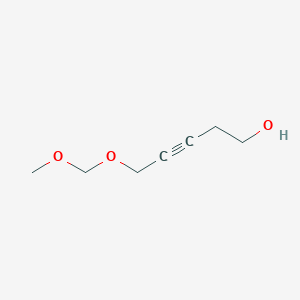


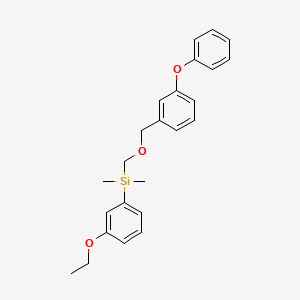
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
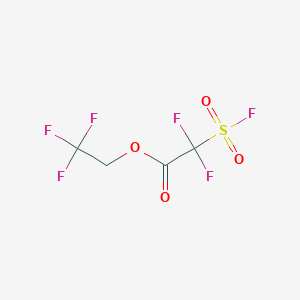
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
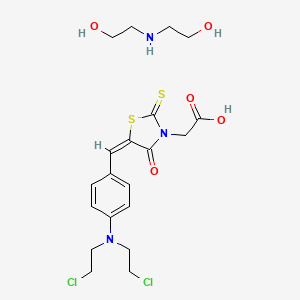
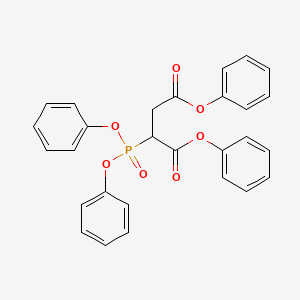
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
